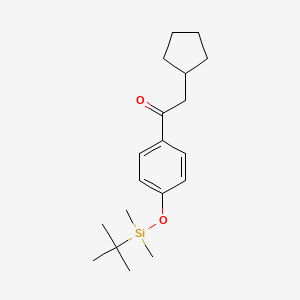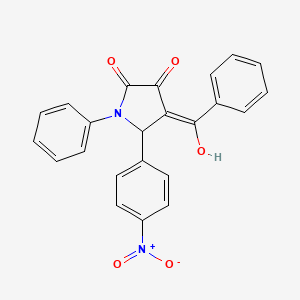
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a cyclopentyl group via an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The key steps include:
- Protection of the hydroxyl group on the phenyl ring with TBDMS-Cl.
- Formation of the ethanone linkage through a Friedel-Crafts acylation reaction.
- Introduction of the cyclopentyl group via a Grignard reaction or similar organometallic approach.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected phenols.
科学的研究の応用
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the study of enzyme-substrate interactions where the TBDMS group can be selectively removed.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one primarily involves the stability and reactivity of the TBDMS group. The TBDMS group provides steric protection to the hydroxyl group, preventing unwanted side reactions. Upon removal of the TBDMS group, the hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications .
類似化合物との比較
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an ethanone linkage.
4-((Tert-butyldimethylsilyl)oxy)phenylboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is unique due to its combination of a cyclopentyl group and an ethanone linkage, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
特性
分子式 |
C19H30O2Si |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopentylethanone |
InChI |
InChI=1S/C19H30O2Si/c1-19(2,3)22(4,5)21-17-12-10-16(11-13-17)18(20)14-15-8-6-7-9-15/h10-13,15H,6-9,14H2,1-5H3 |
InChIキー |
RUZUUTJNTSUDMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)

![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
![(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene](/img/structure/B13038321.png)
![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)


![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)

![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)

